3H-Pyrimido[5,4-C][1,2,5]oxadiazine
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Overview
Description
3H-Pyrimido[5,4-C][1,2,5]oxadiazine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Preparation Methods
The synthesis of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine typically involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. One common method includes the treatment of hydrazides with sulfuric acid or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3H-Pyrimido[5,4-C][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups within the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like DMF or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and fused ring systems .
Scientific Research Applications
3H-Pyrimido[5,4-C][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of bacterial cells .
Comparison with Similar Compounds
3H-Pyrimido[5,4-C][1,2,5]oxadiazine can be compared with other similar compounds such as pyrimido[4,5-e][1,3,4]oxadiazine and triazolopyrimido[4,5-e][1,3,4]oxadiazine. These compounds share similar core structures but differ in their substituents and biological activities. For example, triazolopyrimido[4,5-e][1,3,4]oxadiazine derivatives have shown higher antiproliferative activities against cancer cell lines compared to this compound . The unique structural features of this compound, such as its specific ring fusion and substituent positions, contribute to its distinct chemical reactivity and biological properties.
Properties
CAS No. |
655-61-8 |
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Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3H-pyrimido[5,4-c][1,2,5]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-2H,3H2 |
InChI Key |
NMYFNJYZZCEXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=NO1)C=NC=N2 |
Origin of Product |
United States |
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